2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
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Overview
Description
2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that features a pyrrolidine ring, a nitro group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. The pyrrolidine ring can be added via nucleophilic substitution reactions, and the phenyl group can be introduced through Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitroaniline
- 4-Methyl-3-nitroaniline
- 2,4-Dinitrotoluene
- 2-Naphthalenol
Uniqueness
2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is unique due to its combination of a pyrrolidine ring, nitro group, and pyrimidine core. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
673494-38-7 |
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Molecular Formula |
C15H18N6O2 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H18N6O2/c1-19(11-7-3-2-4-8-11)15-17-13(16)12(21(22)23)14(18-15)20-9-5-6-10-20/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18) |
InChI Key |
ZOVAMRLTLKBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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